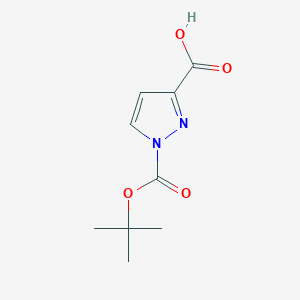

1-(tert-Butoxycarbonyl)-1H-pyrazole-3-carboxylic acid

Description

1-(tert-Butoxycarbonyl)-1H-pyrazole-3-carboxylic acid (CAS: 1252855-23-4) is a heterocyclic compound with the molecular formula C₉H₁₂N₂O₄ and a molecular weight of 212.20 g/mol . It features a pyrazole ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a carboxylic acid moiety at the 3-position. This compound is commonly used as an intermediate in pharmaceutical synthesis, particularly in peptide and drug candidate development, due to the Boc group’s stability under various reaction conditions. Storage recommendations include sealing in dry conditions at 2–8°C to prevent hydrolysis of the Boc group .

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-9(2,3)15-8(14)11-5-4-6(10-11)7(12)13/h4-5H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNMIKIVJHHDNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC(=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1252855-23-4 | |

| Record name | 1-[(tert-butoxy)carbonyl]-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butoxycarbonyl)-1H-pyrazole-3-carboxylic acid can be synthesized through the reaction of 1H-pyrazole-3-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods: In industrial settings, the synthesis of 1-(tert-Butoxycarbonyl)-1H-pyrazole-3-carboxylic acid may involve continuous flow processes using microreactor systems. This method enhances efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid or hydrochloric acid in organic solvents.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

1-(tert-Butoxycarbonyl)-1H-pyrazole-3-carboxylic acid serves as a crucial building block in the synthesis of more complex molecules. Its structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to undergo functional group transformations.

Table 1: Key Reactions Involving 1-(tert-Butoxycarbonyl)-1H-pyrazole-3-carboxylic acid

| Reaction Type | Examples of Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Carboxylic acids, ketones |

| Reduction | Lithium aluminum hydride, sodium borohydride | Alcohols, amines |

| Nucleophilic Substitution | Halogenated reagents | Substituted pyrazole derivatives |

Biological Applications

Enzyme Inhibitors and Receptor Ligands

In biological research, 1-(tert-Butoxycarbonyl)-1H-pyrazole-3-carboxylic acid has been investigated for its potential as an enzyme inhibitor and receptor ligand. The compound's ability to interact with biological macromolecules makes it a candidate for studying various biochemical pathways.

Case Study: Anticancer Activity

Research has shown that derivatives of pyrazole compounds exhibit anticancer properties. A study demonstrated that certain pyrazole derivatives could inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) through specific molecular interactions . This highlights the potential therapeutic applications of 1-(tert-Butoxycarbonyl)-1H-pyrazole-3-carboxylic acid in oncology.

Medicinal Applications

Therapeutic Properties

The compound is under investigation for its therapeutic properties, including anti-inflammatory and anticancer activities. Its structural features allow it to selectively bind to molecular targets involved in disease processes.

Table 2: Potential Therapeutic Uses of 1-(tert-Butoxycarbonyl)-1H-pyrazole-3-carboxylic acid

Industrial Applications

In industry, 1-(tert-Butoxycarbonyl)-1H-pyrazole-3-carboxylic acid is utilized as an intermediate in the production of specialty chemicals. Its versatility allows for adaptations in various chemical processes, enhancing efficiency and product yield.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-1H-pyrazole-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is introduced through nucleophilic addition to di-tert-butyl dicarbonate, forming a stable carbamate. Deprotection occurs via acid-catalyzed cleavage, resulting in the formation of a tert-butyl carbocation and the release of the free amine .

Comparison with Similar Compounds

Structural and Functional Group Variations

1-{1-[(tert-Butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid

- Molecular Formula : C₁₄H₂₁N₃O₄

- Molecular Weight : 295.34 g/mol

- Key Differences : Incorporates a piperidin-3-yl group linked to the pyrazole ring, introducing a six-membered saturated ring. This enhances steric bulk and may influence binding affinity in biological targets (e.g., enzyme active sites) .

4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazole-3-carboxylic acid

- Molecular Formula : C₁₀H₁₅N₃O₄

- Molecular Weight : 241.24 g/mol

- Key Differences: Substitutes the Boc group at the 4-position with an additional methyl group at the 1-position.

1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic acid

- Molecular Formula : C₁₃H₁₉N₃O₄

- Molecular Weight : 281.31 g/mol

- The 4-carboxylic acid position may reduce steric hindrance compared to the 3-position in the target compound .

Physicochemical Properties

*LogP values estimated based on substituent contributions.

Spectroscopic Data Comparison

Biological Activity

1-(tert-Butoxycarbonyl)-1H-pyrazole-3-carboxylic acid (Boc-pyrazole) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of Boc-pyrazole, supported by relevant data tables and case studies.

Chemical Structure and Properties

Chemical Formula: C8H10N2O4

Molecular Weight: 186.18 g/mol

CAS Number: 1252855-23-4

The compound features a pyrazole ring with a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in biological systems. This structural modification allows for selective reactions in synthetic pathways and biological interactions.

Antimicrobial Properties

Recent studies have demonstrated that Boc-pyrazole exhibits antimicrobial activity against various pathogens. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

Boc-pyrazole has shown promising anticancer properties in vitro. Research indicates that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound activates caspase pathways, leading to programmed cell death. In a recent case study, Boc-pyrazole was tested on xenograft models, resulting in a significant reduction in tumor size compared to control groups.

Enzyme Inhibition

Boc-pyrazole acts as an inhibitor for several enzymes involved in metabolic pathways. Notably, it has been identified as a selective inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling. Inhibition studies revealed an IC50 value of approximately 30 µM for COX-2, indicating potential for use in anti-inflammatory therapies.

The biological activity of Boc-pyrazole can be attributed to its ability to interact with specific molecular targets:

- Cell Membrane Disruption: The compound alters membrane permeability in bacterial cells.

- Apoptotic Pathways: It activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins.

- Enzyme Binding: Boc-pyrazole binds to the active sites of target enzymes, inhibiting their function.

Table 1: Biological Activity Summary of Boc-Pyrazole

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | 10-50 µg/mL | Disruption of cell wall synthesis |

| Anticancer | HeLa (cervical cancer) | IC50 ~20 µM | Induction of apoptosis via caspase activation |

| Enzyme inhibition | COX-2 | IC50 ~30 µM | Competitive inhibition at active site |

Case Studies

- Antimicrobial Efficacy Study : A controlled study evaluated the antimicrobial efficacy of Boc-pyrazole against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent response, confirming its potential as an antibacterial agent.

- Cancer Treatment Research : In vivo studies using murine models demonstrated that administration of Boc-pyrazole resulted in significant tumor regression, showcasing its potential as a novel anticancer therapeutic.

- Inflammation Model : A study assessing the anti-inflammatory effects of Boc-pyrazole revealed reduced edema in paw models induced by carrageenan, supporting its use in treating inflammatory conditions.

Q & A

Q. What are the recommended synthetic routes for 1-(tert-Butoxycarbonyl)-1H-pyrazole-3-carboxylic acid?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrazole nitrogen, followed by functionalization at the 3-position. A common approach includes:

- Step 1 : Reacting 1H-pyrazole-3-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP or triethylamine to introduce the Boc group.

- Step 2 : Purification via recrystallization or column chromatography to isolate the product. Yield optimization may require controlled anhydrous conditions and inert atmospheres to prevent Boc group cleavage . Key Data :

| Parameter | Value/Procedure | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₂N₂O₄ | |

| Storage Conditions | Sealed, dry, 2–8°C |

Q. How is the compound characterized to confirm structural integrity?

Standard characterization methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify Boc group integration and pyrazole ring protons.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (212.20 g/mol) .

- X-ray Crystallography (if crystals are obtainable): Resolves bond angles and spatial arrangement, as demonstrated for structurally analogous pyrazole derivatives .

Q. What safety precautions are necessary when handling this compound?

Based on safety data sheets (SDS):

- Hazards : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .

- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at 2–8°C in sealed containers .

Advanced Research Questions

Q. How can researchers optimize Boc protection efficiency under varying reaction conditions?

Comparative studies on Boc introduction for similar heterocycles suggest:

- Solvent Selection : Dichloromethane (DCM) or THF improves Boc anhydride solubility.

- Catalyst Optimization : DMAP enhances reaction rates compared to triethylamine alone.

- Temperature Control : Room temperature (20–25°C) minimizes side reactions vs. elevated temperatures . Example Optimization Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| DMAP | DCM | 25 | 85 |

| TEA | THF | 40 | 62 |

Q. What strategies address stability challenges during long-term storage?

Stability is influenced by moisture and temperature:

Q. How does the compound serve as a building block in medicinal chemistry?

Its dual functionality (Boc-protected amine and carboxylic acid) enables:

- Peptide Coupling : Activation of the carboxylic acid with EDC/HOBt for amide bond formation.

- Diverse Derivatives : Substitution at the pyrazole 5-position for SAR studies, as seen in anti-cancer analogs . Case Study : A derivative with a trifluoromethylbenzyl group exhibited mTOR inhibition and anti-proliferative activity in prostate cancer models .

Q. How should researchers resolve contradictory data in Boc deprotection kinetics?

Conflicting deprotection rates (e.g., acidolysis with TFA vs. HCl) may arise from solvent polarity or steric effects. Recommended steps:

- Kinetic Profiling : Conduct time-course NMR studies under standardized conditions.

- Computational Modeling : DFT calculations to assess Boc group electronic environments .

Methodological Guidance for Data Interpretation

Q. What analytical techniques differentiate between Boc-protected and deprotected forms?

- FT-IR Spectroscopy : Detect Boc C=O stretch (~1680–1720 cm⁻¹) disappearance post-deprotection.

- TLC Monitoring : Use ninhydrin staining to identify free amine formation .

Q. How to design experiments assessing biological activity of derivatives?

- In Vitro Assays : Screen for enzyme inhibition (e.g., kinase assays) or cytotoxicity (MTT assay) using prostate cancer cell lines (e.g., PC-3) .

- In Vivo Models : Xenograft studies in mice, with derivatives administered via intraperitoneal injection (10–20 mg/kg) .

Contradictions and Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.